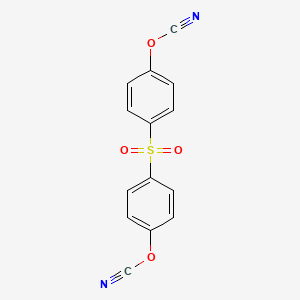
Bis(4-cyanatophenyl)sulfone
Übersicht
Beschreibung
“Bis(4-chlorophenyl) sulfone” is used as a precursor to prepare 4,4’-diamino-diphenyl sulfone and polysulfone plastics . It’s also used to prepare rigid and temperature-resistant polymers such as PES or Udel through polymerization with bisphenol-A and bisphenol-S .
Synthesis Analysis
In a study, a series of bifunctional ionic liquids (BFILs) containing sulfonic acid (–SO3H) and sulfhydryl groups (–SH) were synthesized and characterized by NMR and MS . The BFIL’s catalytic properties in the condensation reaction of 9-fluorenone and phenol were studied .
Molecular Structure Analysis
The molecular structure of these compounds is based on structures generated from information available in ECHA’s databases . The carbon atom of these groups is strongly nucleophilic, which allows its interaction with various nucleophilic agents, in particular, with phenols .
Chemical Reactions Analysis
Cyanate ester fragments are the functional groups of the considered molecules, affording the polymerization (cyclotrimerization) reactions . The carbon atom of these groups is strongly nucleophilic, which allows its interaction with various nucleophilic agents, in particular, with phenols .
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely depending on their specific structure and composition . For example, they can exhibit processability of the epoxide binders, reveal higher operation temperature (250–300°C, in certain cases up to 400°C), low moisture intake and relative dielectric permittivity, and other valuable properties .
Wissenschaftliche Forschungsanwendungen
1. Fuel Cell Applications
Bis(4-cyanatophenyl)sulfone, as a component in sulfonated poly(arylene ether sulfone)s block copolymers, has shown promising results in fuel cell applications. These copolymers exhibit high proton conductivity and mechanical properties, making them suitable for use in fuel-cell membranes (Bae, Miyatake, & Watanabe, 2009).
2. Structural and Dynamical Studies
Research on compounds like Bis(4-chlorophenyl)sulfone, which is structurally similar to Bis(4-cyanatophenyl)sulfone, has provided insights into molecular systems' structural and dynamical aspects. These studies are crucial for understanding molecular interactions and structural stability (Ollivier et al., 1996).
3. Electronic Transport in Polymers
Bis(4-cyanatophenyl)sulfone plays a role in the synthesis of poly(azomethine sulfone)s, which are used in studying the electronic transport mechanism in thin films. These polymers display semiconducting properties, making them applicable in electronic devices (Rusu et al., 2007).
4. Polymerization Processes
The compound has been used in studying the kinetics of polymerization processes, particularly in the formation of thermosetting polymers. Understanding these processes is vital for developing materials with specific thermal and mechanical properties (Hamerton et al., 2003).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Future research in this field is likely to focus on improving the properties of the polymers based on these compounds, including increasing the glass transition temperature, reducing the inflammability, improving the impact resistance, decreasing the dielectric permittivity, decreasing the moisture absorption, improving the resistance to thermal oxidation, enhancing processability, and avoiding the use of the petroleum stock .
Eigenschaften
IUPAC Name |
[4-(4-cyanatophenyl)sulfonylphenyl] cyanate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O4S/c15-9-19-11-1-5-13(6-2-11)21(17,18)14-7-3-12(4-8-14)20-10-16/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPOATPDNYBPMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC#N)S(=O)(=O)C2=CC=C(C=C2)OC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-cyanatophenyl)sulfone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Dibenzo[b,d]furan-3-carbonitrile](/img/structure/B3257508.png)

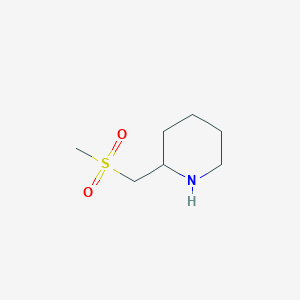
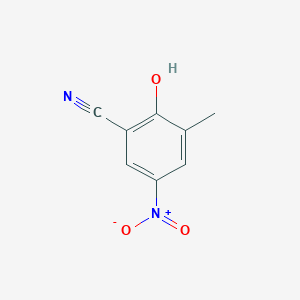
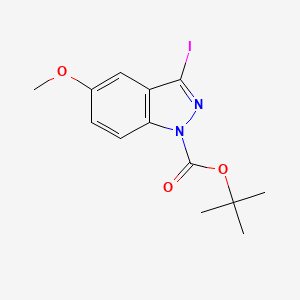
![3-[3-(2-Cyanoethyl)-2,4,6-trioxo-1,3,5-triazinan-1-yl]propanenitrile](/img/structure/B3257532.png)


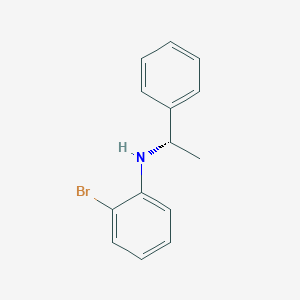

![2-{[3-cyano-4-(4-methoxyphenyl)-6-phenyl-2-pyridinyl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B3257580.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-methoxybenzamide](/img/structure/B3257586.png)